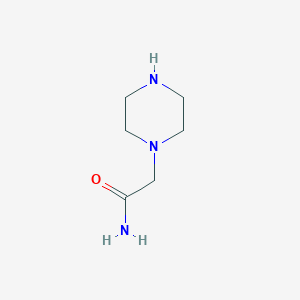

2-(Piperazin-1-yl)acetamide

Beschreibung

BenchChem offers high-quality 2-(Piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRJGEMERJZKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Characterization of 2-(Piperazin-1-yl)acetamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Piperazin-1-yl)acetamide (CAS: 55829-43-1), a critical pharmacophore scaffold used in the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents.[1] This document details its physicochemical profile, synthetic pathways, and validated characterization protocols.[2][3][4][5] It is designed for medicinal chemists and formulation scientists requiring rigorous data to support lead optimization and pre-formulation studies.

Molecular Identity & Structural Analysis[1][4][6]

2-(Piperazin-1-yl)acetamide consists of a piperazine ring mono-substituted at the N1 position with an acetamide moiety.[1][6] Its amphiphilic nature—driven by the basic secondary amine and the polar amide group—dictates its solubility profile and reactivity.

| Property | Detail |

| IUPAC Name | 2-(Piperazin-1-yl)acetamide |

| Common Synonyms | 1-Piperazineacetamide; Piperazin-1-yl-acetamide |

| CAS Number | 55829-43-1 |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol |

| SMILES | C1CN(CCN1)CC(=O)N |

| InChI Key | VNRJGEMERJZKLQ-UHFFFAOYSA-N |

Structural Logic & Reactivity[1]

-

N4 (Secondary Amine): The most basic center (

). It acts as the primary nucleophile for further derivatization (e.g., reductive amination, acylation). -

N1 (Tertiary Amine): Less basic due to the electron-withdrawing inductive effect (-I) of the adjacent carbonyl group.[1]

-

Amide Group: Neutral under physiological conditions but susceptible to hydrolysis under strong acidic/basic conditions.

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence computational predictions validated against structural analogs (e.g., piperazine).

Table 1: Core Physicochemical Parameters[1]

| Parameter | Value / Range | Significance in Drug Design |

| Physical State | White to off-white crystalline solid | Solid-state handling; hygroscopicity requires desiccated storage.[1] |

| Melting Point | 108°C – 112°C (Experimental) | Indicates crystal lattice energy; relevant for hot-melt extrusion.[1] |

| Solubility | High: Water, Methanol, DMSOLow: Hexane, Ether | Highly hydrophilic; suitable for aqueous formulations but may suffer membrane permeability issues without derivatization.[1] |

| LogP (Octanol/Water) | -1.4 (Predicted) | Indicates high polarity; likely resides in the aqueous phase during extraction.[1] |

| pKa (Basic) | ~8.8 (N4-piperazine) | Predominantly cationic at physiological pH (7.4), aiding solubility but potentially limiting passive diffusion.[1] |

| pKa (Acidic) | ~16.3 (Amide N-H) | The amide proton is non-acidic in aqueous media; deprotonation requires strong bases (e.g., NaH in DMF).[1] |

Ionization Behavior

Understanding the ionization state is critical for purification and binding affinity. At pH 7.4, the molecule exists primarily as a mono-cation (protonated at N4).

Synthetic Route & Purification Strategy

The synthesis of 2-(Piperazin-1-yl)acetamide requires controlling the stoichiometry to prevent the formation of the bis-alkylated byproduct (1,4-bis(carbamoylmethyl)piperazine).[1]

Validated Protocol: Mono-Alkylation of Piperazine[1]

Reaction:

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve Piperazine (anhydrous, 3.0 equivalents) in absolute ethanol. The excess is strictly required to statistically favor mono-substitution.

-

Addition: Add 2-Chloroacetamide (1.0 equivalent) dropwise at room temperature to the stirring piperazine solution.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of chloroacetamide via TLC (Mobile phase: MeOH/DCM 1:9 + 1% NH₄OH).

-

Work-up (Critical Step):

-

Cool reaction to room temperature.

-

Concentrate the filtrate under reduced pressure.

-

Purification: The residue contains the product and excess piperazine. Remove excess piperazine by high-vacuum sublimation (if scale allows) or selective recrystallization from Isopropanol/Ether.

-

-

Yield: Typical isolated yields range from 65% to 80%.

Analytical Characterization Protocols

To ensure data integrity (E-E-A-T), the following self-validating protocols are recommended for characterizing the synthesized material.

A. Potentiometric pKa Determination

Why: Accurate pKa is essential for predicting lysosomal trapping and biodistribution.

-

Instrument: Mettler Toledo or Sirius T3 Autotitrator.

-

Solvent: Water (degassed, CO₂-free).

-

Titrant: 0.1 M HCl and 0.1 M NaOH.

-

Protocol: Dissolve 5 mg of compound in 20 mL water. Titrate from pH 2.0 to pH 11.0. The inflection point at pH ~8.8 corresponds to the N4-piperazine deprotonation.

B. HPLC Purity Method (HILIC Mode)

Why: Reverse phase C18 is often unsuitable due to the compound's high polarity (early elution/dead volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred.

-

Column: Waters XBridge Amide or Phenomenex Luna HILIC (3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% B to 60% B over 15 minutes.

-

Detection: UV @ 210 nm (Amide absorption).

-

Retention Logic: The polar amide stationary phase retains the hydrophilic piperazine, allowing separation from non-polar impurities.

Stability & Handling

-

Hygroscopicity: The secondary amine and amide functionalities make the solid hygroscopic. It absorbs atmospheric moisture, which can lead to hydrolysis over extended periods.

-

Recommendation: Store under Nitrogen or Argon at 2–8°C.

-

-

Reactivity: Avoid storage with strong oxidizing agents or aldehydes (potential Schiff base formation).

-

Safety: Irritant.[4] Standard PPE (gloves, goggles) required.

References

-

PubChem. (2025).[7] 2-(Piperazin-1-yl)acetamide (CID 3409342).[1][7] National Library of Medicine. [Link][1]

- Khalafy, J., et al. (2012). Synthesis and characterization of new piperazine derivatives. Journal of Chemical Research.

-

University of Regina. (2014). pKa Values of Some Piperazines at Different Temperatures. (Basis for pKa derivation).[4][8] [Link]

Sources

- 1. 2-PIPERAZINE-1-YL-ACETAMIDE | 55829-43-1 [chemicalbook.com]

- 2. ijisrt.com [ijisrt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide (887833-64-9) for sale [vulcanchem.com]

- 5. ijnrd.org [ijnrd.org]

- 6. CAS 55829-43-1: 2-piperazin-1-ylacetamide | CymitQuimica [cymitquimica.com]

- 7. 2-(Piperazin-1-yl)acetamide | C6H13N3O | CID 3409342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uregina.ca [uregina.ca]

The Diverse Biological Activities of Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Mechanisms, Structure-Activity Relationships, and Key Experimental Protocols

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have established it as a privileged scaffold in the design of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of piperazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of this versatile chemical entity. From their profound impact on the central nervous system to their promising applications in oncology and infectious diseases, we will dissect the mechanisms of action, elucidate structure-activity relationships, and provide detailed experimental protocols to empower the next generation of piperazine-based drug discovery.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine nucleus is a versatile building block in drug design due to its distinct structural and electronic features. The two nitrogen atoms provide sites for substitution, allowing for the facile generation of diverse chemical libraries. Furthermore, these nitrogen atoms can be protonated at physiological pH, enabling ionic interactions with biological targets. The chair-like conformation of the piperazine ring imparts a degree of rigidity, which can be advantageous for specific receptor binding. This inherent structural versatility allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and metabolic stability.[1][2]

Anticancer Activity: Targeting Key Signaling Pathways

Piperazine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[3] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A prominent mechanism through which many piperazine-based anticancer agents exert their effects is by targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[5] Piperazine derivatives can act as inhibitors of key kinases within this cascade, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Piperazine_PI3Ki [label="Piperazine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; TSC1_TSC2 [label="TSC1/TSC2", fillcolor="#F1F3F4"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Piperazine_mTORi [label="Piperazine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis &\nCell Growth", shape=ellipse, fillcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF"]; Akt_downstream [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Phosphorylates PIP2 to"]; PIP2 -> PIP3 [style=invis]; Piperazine_PI3Ki -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label=" Phosphorylates"]; mTORC2 -> Akt [label=" Phosphorylates"]; Akt -> TSC1_TSC2 [arrowhead=tee, label=" Inhibits"]; TSC1_TSC2 -> Rheb [arrowhead=tee, label=" Inhibits"]; Rheb -> mTORC1 [label=" Activates"]; Akt -> Akt_downstream [arrowhead=tee, label=" Inhibits"]; mTORC1 -> S6K [label=" Phosphorylates"]; mTORC1 -> _4EBP1 [label=" Phosphorylates"]; Piperazine_mTORi -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed]; S6K -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [arrowhead=tee]; Akt_downstream -> Apoptosis [style=invis];

{rank=same; Piperazine_PI3Ki; Piperazine_mTORi} } end_dot Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by piperazine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring and the aromatic moieties. For instance, the introduction of trifluoromethyl groups on a phenyl ring attached to the piperazine core has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[6] The nature of the linker connecting the piperazine scaffold to other pharmacophores also plays a crucial role in determining the biological activity.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected piperazine derivatives against a panel of human cancer cell lines, illustrating the potent and varied anticancer activities within this chemical class.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [6] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung) | 1.35 | [6] |

| Piperazine-Oxazole Hybrid | Various | 0.09 - 11.7 | [6] |

| Rhodanine-Piperazine Hybrid 10 | MCF-7 (Breast) | 31 | [7] |

| Rhodanine-Piperazine Hybrid 12 | MCF-7 (Breast) | 36 | [7] |

| Piperazine-Chalcone Hybrid 24 | HeLa (Cervical) | 0.19 | [3] |

| Piperazine-Chalcone Hybrid 24 | SGC7901 (Gastric) | 0.41 | [3] |

| Berberine-Piperazine Hybrid 25 | HeLa (Cervical) | 7.34 | [3] |

| Berberine-Piperazine Hybrid 26 | CaSki (Cervical) | 7.61 | [3] |

| Tranylcypromine-Piperazine Derivative 67 | KDM1A (target) | 0.089 | [3] |

| Imatinib Derivative 69 | K562 (Leukemia) | 0.03 | [3] |

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems

Piperazine derivatives are renowned for their profound effects on the central nervous system, forming the chemical backbone of numerous antipsychotic, antidepressant, and anxiolytic medications. Their primary mechanism of action in the CNS involves the modulation of neurotransmitter receptors, particularly dopamine and serotonin receptors.

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Many atypical antipsychotic drugs are piperazine derivatives that exhibit a multi-receptor binding profile. They typically act as antagonists at dopamine D2 receptors and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for their antipsychotic effects on positive symptoms, while the antagonism of 5-HT2A receptors may contribute to their efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.[8][9]

// Nodes Dopamine [label="Dopamine", shape=ellipse, fillcolor="#FFFFFF"]; Serotonin [label="Serotonin", shape=ellipse, fillcolor="#FFFFFF"]; D2R [label="Dopamine D2\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _5HT2AR [label="Serotonin 5-HT2A\nReceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperazine_Antipsychotic [label="Piperazine\nAntipsychotic", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4"]; cAMP [label="cAMP", fillcolor="#F1F3F4"]; PKA [label="PKA", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C", fillcolor="#F1F3F4"]; IP3_DAG [label="IP3 / DAG", fillcolor="#F1F3F4"]; Ca2 [label="Ca²⁺ Release", fillcolor="#F1F3F4"]; PKC [label="PKC", fillcolor="#F1F3F4"]; Neuronal_Response_D2 [label="Modulation of\nNeuronal Excitability", shape=ellipse, fillcolor="#FFFFFF"]; Neuronal_Response_5HT2A [label="Modulation of\nNeuronal Excitability", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Dopamine -> D2R; Serotonin -> _5HT2AR; Piperazine_Antipsychotic -> D2R [arrowhead=tee, color="#EA4335", style=dashed, label=" Antagonizes"]; Piperazine_Antipsychotic -> _5HT2AR [arrowhead=tee, color="#EA4335", style=dashed, label=" Antagonizes"]; D2R -> AC [arrowhead=tee, label=" Inhibits"]; AC -> cAMP [arrowhead=tee]; cAMP -> PKA; PKA -> Neuronal_Response_D2; _5HT2AR -> PLC [label=" Activates"]; PLC -> IP3_DAG; IP3_DAG -> Ca2; IP3_DAG -> PKC; Ca2 -> Neuronal_Response_5HT2A; PKC -> Neuronal_Response_5HT2A;

{rank=same; Piperazine_Antipsychotic} } end_dot Figure 2: Simplified signaling pathways of dopamine D2 and serotonin 5-HT2A receptors and their antagonism by piperazine antipsychotics.

Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of piperazine derivatives for different receptor subtypes are critically influenced by the substituents on the aromatic ring and the length and nature of the linker chain. For example, the presence of a benzhydryl group often confers high affinity for dopamine receptors. The specific substitution pattern on the phenyl ring can modulate the selectivity between dopamine and serotonin receptors.

Quantitative Data on Receptor Binding Affinity

The following table presents the binding affinities (Ki values) of several well-known piperazine-based antipsychotic drugs for dopamine D2 and serotonin 5-HT2A receptors, highlighting the diversity in their receptor binding profiles.

| Drug | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | Reference |

| Aripiprazole | 0.34 | 3.4 | [10][11] |

| Clozapine | 126 | 5.4 | [10][11] |

| Olanzapine | 1.9 | 2.5 | [10][11] |

| Quetiapine | 296 | 30 | [10][11] |

| Risperidone | 3.1 | 0.16 | [10][11] |

| Ziprasidone | 4.8 | 0.4 | [10][11] |

| Asenapine | 1.3 | 0.06 | [12] |

| Lurasidone | 1.9 | 0.5 | [13] |

Antimicrobial and Anthelmintic Activities: Combating Infectious Diseases

Piperazine and its derivatives have a long history of use in treating parasitic infections and are now being increasingly explored for their antibacterial and antifungal properties.

Mechanism of Action

Anthelmintic Activity: The anthelmintic action of piperazine is primarily mediated through its effect on the neuromuscular system of parasites. It acts as a GABA (gamma-aminobutyric acid) receptor agonist in nematodes, leading to an influx of chloride ions and hyperpolarization of the muscle cell membrane. This results in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.

// Nodes Piperazine [label="Piperazine\n(Anthelmintic)", shape=ellipse, fillcolor="#FFFFFF"]; GABA_Receptor [label="GABA Receptor\n(Nematode Muscle Cell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloride_Channel [label="Chloride Ion\nChannel", fillcolor="#F1F3F4"]; Chloride_Influx [label="Cl⁻ Influx", shape=ellipse, fillcolor="#FFFFFF"]; Hyperpolarization [label="Hyperpolarization", shape=ellipse, fillcolor="#FFFFFF"]; Paralysis [label="Flaccid Paralysis", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Piperazine -> GABA_Receptor [label=" Agonist"]; GABA_Receptor -> Chloride_Channel [label=" Opens"]; Chloride_Channel -> Chloride_Influx; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Paralysis; } end_dot Figure 3: Mechanism of anthelmintic action of piperazine via GABA receptor modulation.

Antimicrobial Activity: The antimicrobial mechanisms of piperazine derivatives are more varied. Some compounds are believed to disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[14] Others may inhibit essential enzymes involved in bacterial metabolism or DNA replication.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the introduction of lipophilic groups on the piperazine ring can enhance the penetration of the bacterial cell membrane. The nature and position of substituents on attached aromatic rings also significantly influence the spectrum and potency of antimicrobial activity. For instance, certain substitutions on a 1,3,4-thiadiazole moiety attached to a piperazine core have been shown to yield potent antibacterial agents.[15]

Quantitative Data on Antimicrobial Activity

The following table provides the Minimum Inhibitory Concentration (MIC) values for selected piperazine derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Sparfloxacin Derivative | S. aureus | 1-5 | [7] |

| Gatifloxacin Derivative | S. aureus | 1-5 | [7] |

| Piperazine-Thiadiazole 4 | S. aureus | 16 | [15] |

| Piperazine-Thiadiazole 6c | E. coli | 8 | [15] |

| Piperazine-Thiadiazole 6c | S. aureus | 16 | [15] |

| Piperazine-Thiadiazole 6d | S. aureus | 16 | [15] |

| Piperazine-Thiadiazole 6d | B. subtilis | 16 | [15] |

| Piperazine-Thiadiazole 7b | B. subtilis | 16 | [15] |

| Phthalimide-Piperazine 5e | MRSA | 45 | [16] |

Experimental Protocols: A Practical Guide

To facilitate further research and development of piperazine derivatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in\n96-well plate"]; Incubate_24h [label="Incubate 24h"]; Treat_Cells [label="Treat with piperazine\nderivatives"]; Incubate_48_72h [label="Incubate 48-72h"]; Add_MTT [label="Add MTT solution"]; Incubate_4h [label="Incubate 4h"]; Solubilize [label="Solubilize formazan\ncrystals with DMSO"]; Read_Absorbance [label="Read absorbance\nat 570 nm"]; Analyze_Data [label="Calculate % viability\nand IC50"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Cells; Treat_Cells -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } end_dot Figure 4: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of the piperazine derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Inoculum [label="Prepare standardized\nmicrobial inoculum"]; Serial_Dilution [label="Perform serial dilutions of\npiperazine derivative in\n96-well plate"]; Inoculate_Plate [label="Inoculate wells with\nmicrobial suspension"]; Incubate_Plate [label="Incubate plate under\nappropriate conditions"]; Read_Results [label="Visually inspect for\ngrowth inhibition"]; Determine_MIC [label="Determine the MIC value"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Inoculum; Prepare_Inoculum -> Inoculate_Plate; Start -> Serial_Dilution; Serial_Dilution -> Inoculate_Plate; Inoculate_Plate -> Incubate_Plate; Incubate_Plate -> Read_Results; Read_Results -> Determine_MIC; Determine_MIC -> End; } end_dot Figure 5: Workflow for the broth microdilution MIC assay.

In Vivo Anticancer Efficacy: Mouse Xenograft Model

The mouse xenograft model is a widely used preclinical model to evaluate the in vivo efficacy of anticancer agents.

Protocol:

-

Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the piperazine derivative and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

In Vivo Antipsychotic Activity: Conditioned Avoidance Response (CAR) in Rats

The CAR test is a classic behavioral model used to predict the antipsychotic potential of drugs.[17][18]

Protocol:

-

Apparatus: Use a two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.

-

Training: Place a rat in one compartment. Present a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation.

-

Drug Administration: Administer the piperazine derivative or vehicle control to the rats before the test session.

-

Testing: Conduct a series of trials and record the number of avoidance responses (moving during the CS), escape responses (moving during the US), and failures to respond.

-

Data Analysis: A selective suppression of avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.

In Vivo Antibacterial Efficacy: Murine Thigh Infection Model

The murine thigh infection model is a standard model for evaluating the in vivo efficacy of antibacterial agents.[16][19]

Protocol:

-

Immunosuppression: Render mice neutropenic by administering cyclophosphamide.

-

Infection: Inject a standardized inoculum of the bacterial strain into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection, administer the piperazine derivative or vehicle control via an appropriate route.

-

Efficacy Assessment: At various time points after treatment, euthanize the mice, excise the infected thigh muscle, homogenize it, and perform quantitative culture to determine the bacterial load (CFU/gram of tissue).

-

Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent versatility and favorable physicochemical properties make it an attractive starting point for the design of compounds with a wide range of biological activities. This technical guide has provided a comprehensive overview of the anticancer, CNS, and antimicrobial activities of piperazine derivatives, delving into their mechanisms of action, structure-activity relationships, and key experimental protocols.

Future research in this area will likely focus on the development of more selective and potent piperazine derivatives with improved safety profiles. The application of computational modeling and artificial intelligence will undoubtedly accelerate the discovery and optimization of novel piperazine-based drug candidates. Furthermore, the exploration of piperazine derivatives in other therapeutic areas, such as cardiovascular and inflammatory diseases, holds significant promise. By leveraging the knowledge and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

G. Andreozzi, A. Corvino, B. Severino, E. Magli, E. Perissutti, F. Frecentese, V. Santagada, G. Caliendo, and F. Fiorino, "Novel Piperazine Derivatives of Vindoline as Anticancer Agents," Pharmaceuticals, vol. 17, no. 10, p. 1320, 2024. [Online]. Available: [Link].

-

H. Kaur, M. Kumar, and P. Singh, "An insight into the therapeutic potential of piperazine-based anticancer agents," Turkish Journal of Chemistry, vol. 42, pp. 1214-1254, 2018. [Online]. Available: [Link].

-

Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. [Online]. Available: [Link]

-

M. J. K. et al., "Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents," Molecules, vol. 29, no. 23, p. 5433, 2024. [Online]. Available: [Link].

-

MIC of the synthesized piperazine derivatives 5(a-1) against MRSA. [Online]. Available: [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Online]. Available: [Link]

-

Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. [Online]. Available: [Link]

-

Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5 – Essential Psychopharmacology (5th). [Online]. Available: [Link]

-

Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. [Online]. Available: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Online]. Available: [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Online]. Available: [Link]

-

The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. [Online]. Available: [Link]

-

PI3k/AKT/mTOR Pathway. [Online]. Available: [Link]

-

GABAA receptor. [Online]. Available: [Link]

-

Conditioned avoidance response test. [Online]. Available: [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Online]. Available: [Link]

-

Xenograft Tumor Assay Protocol. [Online]. Available: [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Online]. Available: [Link]

-

Antipsychotic Medication Dopamine Receptor K i Values. [Online]. Available: [Link]

-

Structure, Function, and Modulation of GABAA Receptors. [Online]. Available: [Link]

-

Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Online]. Available: [Link]

-

cell lines ic50: Topics by Science.gov. [Online]. Available: [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Online]. Available: [Link]

-

Neutropenic Mouse Thigh Model of Infection. [Online]. Available: [Link]

-

Conditioned Avoidance Response in the Development of New Antipsychotics. [Online]. Available: [Link]

-

Schematic representations of signaling pathways from 5-HT receptors to... [Online]. Available: [Link]

-

PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Online]. Available: [Link]

-

PI3K/AKT/mTOR Pathway. [Online]. Available: [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Online]. Available: [Link]

-

GABAergic Synapse Pathway. [Online]. Available: [Link]

-

Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing. [Online]. Available: [Link]

-

Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. [Online]. Available: [Link]

-

Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. [Online]. Available: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Online]. Available: [Link]

-

Mechanism of Action of Antipsychotic Agents. [Online]. Available: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. [Online]. Available: [Link]

-

GABA A receptor structure and location of drug binding sites (A)... [Online]. Available: [Link]

-

Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Online]. Available: [Link]

-

The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. [Online]. Available: [Link]

-

1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Online]. Available: [Link]

-

Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Online]. Available: [Link]

-

Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. [Online]. Available: [Link]

-

Novel approaches to improve schizophrenia treatments using the conditioned avoidance response test in rats. [Online]. Available: [Link]

-

Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5 – Essential Psychopharmacology (5th). [Online]. Available: [Link]

-

MIC values for antibacterial activity. [Online]. Available: [Link]

Sources

- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cell lines ic50: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 16. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 19. noblelifesci.com [noblelifesci.com]

Introduction: The Significance of the Piperazine Scaffold

An In-depth Technical Guide to 2-(Piperazin-1-yl)acetamide (CAS: 55829-43-1) for Drug Development Professionals

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This six-membered heterocyclic nucleus, containing two nitrogen atoms at opposing positions, is a cornerstone in the design of a vast array of therapeutic agents. Its unique stereoelectronic properties—including structural rigidity, a large polar surface area, and the presence of hydrogen bond donors and acceptors—confer favorable pharmacokinetic characteristics such as enhanced water solubility and oral bioavailability.[1] These attributes often lead to improved target affinity and specificity, making piperazine derivatives central to drugs for treating conditions ranging from cancer and microbial infections to central nervous system disorders.[2][3]

This guide focuses on a key building block derived from this scaffold: 2-(Piperazin-1-yl)acetamide (CAS Number: 55829-43-1). As a bifunctional molecule featuring a reactive secondary amine and a primary amide, it serves as a versatile intermediate for synthesizing more complex pharmaceutical agents. Its strategic importance lies in its ability to introduce the beneficial piperazine moiety into a target molecule, often acting as a linker or a pharmacophoric element itself. This document provides a comprehensive technical overview of its synthesis, properties, analysis, and applications for researchers and scientists in the field of drug discovery and development.

Physicochemical and Structural Properties

2-(Piperazin-1-yl)acetamide is typically a white to off-white solid. The presence of the piperazine ring imparts basic characteristics, while the acetamide group allows for hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols.[4]

Table 1: Physicochemical Properties of 2-(Piperazin-1-yl)acetamide

| Property | Value | Source |

| CAS Number | 55829-43-1 | [4][5][6][7][8] |

| Molecular Formula | C₆H₁₃N₃O | [4][5][6][8] |

| Molecular Weight | 143.19 g/mol | [5][6][8] |

| IUPAC Name | 2-piperazin-1-ylacetamide | [8] |

| SMILES | C1CN(CCN1)CC(=O)N | [8] |

| Predicted Boiling Point | 319.1 ± 27.0 °C | [7] |

| Predicted Density | 1.085 ± 0.06 g/cm³ | [7] |

| Predicted pKa | 16.30 ± 0.40 | [7] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [5][7] |

Synthesis and Mechanism

The most common and direct route to 2-(Piperazin-1-yl)acetamide is through the nucleophilic substitution (N-alkylation) of piperazine with a 2-haloacetamide, typically 2-chloroacetamide.

Causality of Experimental Design

-

Choice of Reactants : Piperazine is used as the nucleophile. Its secondary amine is sufficiently reactive to attack the electrophilic carbon of the C-Cl bond in 2-chloroacetamide. Using piperazine itself, rather than a pre-protected version, is cost-effective for producing the monosubstituted product, although control of stoichiometry is crucial to minimize the formation of the 1,4-disubstituted byproduct.

-

Role of the Base : A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is essential.[9] It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Neutralizing this acid prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.

-

Solvent Selection : A polar aprotic solvent like ethanol or Dimethylformamide (DMF) is typically chosen.[10] These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism. The lone pair of electrons on one of the secondary nitrogen atoms of the piperazine ring attacks the carbon atom bearing the chlorine atom in 2-chloroacetamide. This occurs in a single concerted step where the C-N bond is formed simultaneously as the C-Cl bond is broken.

Caption: General reaction scheme for the synthesis of 2-(Piperazin-1-yl)acetamide.

Detailed Laboratory Protocol

This protocol is a representative procedure based on standard alkylation methods for piperazines.[9][10]

-

Reaction Setup : To a solution of piperazine (2 equivalents) in ethanol (10 mL per gram of piperazine) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).

-

Addition of Alkylating Agent : Slowly add a solution of 2-chloroacetamide (1 equivalent) in ethanol to the stirred piperazine mixture at room temperature. The slow addition helps control the exothermic reaction and minimizes side products.

-

Reaction : Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloroacetamide) is consumed.

-

Workup : After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KCl and unreacted K₂CO₃).

-

Purification : Evaporate the solvent from the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel to yield pure 2-(Piperazin-1-yl)acetamide.

Analytical Methodologies

Ensuring the purity and identity of 2-(Piperazin-1-yl)acetamide is critical for its use in drug synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of piperazine derivatives.[11]

-

Principle : The compound is separated from impurities based on its differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.

-

Typical Conditions :

-

Column : A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is effective.[11]

-

Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile is commonly used.

-

Detection : UV detection at a wavelength around 210 nm is suitable due to the amide chromophore.

-

-

Self-Validation : The method's reliability is confirmed by running standards and blanks, checking for peak symmetry, and ensuring baseline resolution from any potential impurities, such as the starting materials or the disubstituted byproduct.

Caption: Standard workflow for purity determination by HPLC.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.

-

¹H NMR : Expect signals for the methylene protons of the acetamide group, distinct signals for the two sets of methylene protons on the piperazine ring, and a signal for the secondary amine proton (which may be broad and exchangeable).

-

¹³C NMR : Expect signals for the carbonyl carbon of the amide, the methylene carbon adjacent to the amide, and the carbons of the piperazine ring.

-

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a suitable method, which would show the protonated molecule [M+H]⁺ at m/z 144.11.

Applications in Medicinal Chemistry

2-(Piperazin-1-yl)acetamide is not an end-product therapeutic but a crucial intermediate. Its value comes from the two reactive sites: the secondary amine on the piperazine ring and the primary amide.

Caption: Derivatization potential of the 2-(Piperazin-1-yl)acetamide scaffold.

-

Intermediate for Bioactive Molecules : The most common use is to react the secondary amine (N4) with various electrophiles (e.g., aryl halides, acyl chlorides, sulfonyl chlorides) to build larger molecules. This strategy has been used to synthesize compounds with potential anticonvulsant and anti-inflammatory activities.[12][13] For example, reacting it with substituted benzothiazoles has led to analogs that act as COX-2 inhibitors.[13]

-

Linker in Complex Molecules : The piperazine-acetamide unit can act as a flexible linker to connect two different pharmacophores, a concept known as molecular hybridization.[3][10] This can improve the pharmacokinetic profile or allow the resulting molecule to interact with multiple biological targets.

-

Metabolite Reference Standard : It is a known metabolite of the antianginal drug Ranolazine.[14] As such, a pure, well-characterized sample of 2-(Piperazin-1-yl)acetamide is required as an analytical standard for pharmacokinetic and drug metabolism studies.

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[15][16]

-

Potential Hazards :

-

Storage : Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C, to prevent degradation.[5][7]

Conclusion

2-(Piperazin-1-yl)acetamide, CAS 55829-43-1, is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis, combined with the proven benefits of the piperazine scaffold, makes it an invaluable tool for drug discovery professionals. The dual functionality of the molecule provides a flexible platform for creating diverse chemical libraries aimed at a wide range of biological targets. A thorough understanding of its synthesis, analytical characterization, and derivatization potential is essential for its effective application in the development of next-generation therapeutics.

References

-

Ravina, E. (2011). The Evolution of Drug Discovery: From Traditional Medicines to Modern Drugs. Wiley-VCH. [Link]

-

Aslam, S., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds. [Link]

-

Al-Ostoot, F.H., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - and Bis[thienopyridines]. Molecules. [Link]

-

Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

-

Sadek, B., et al. (2012). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Kamiński, K., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. [Link]

-

Behenna, D.C., et al. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Chemistry - A European Journal. [Link]

-

Al-Ostoot, F.H., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

-

Chemsrc. CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. [Link]

-

Wang, Y., et al. (2009). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Acta Crystallographica Section E. [Link]

-

Kumar, V., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

-

Patel, N.B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

-

PubChem. 2-(Piperazin-1-yl)acetamide. [Link]

-

Raghavendra, N.M., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Instrumentation Science & Technology. [Link]

- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

-

Organic Syntheses. chloroacetamide. [Link]

-

ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

- Google Patents.

-

Uniprox. Safety data sheet. [Link]

-

Wikipedia. Piperazine. [Link]

-

Zhang, Y., et al. (2021). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. RSC Advances. [Link]

-

Lasota, J., & Kachalkin, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Thy Labs. (2022). Making Chloroacetamide a Precursor to Many Pharmaceuticals. YouTube. [Link]

-

Wuest, M., et al. (2017). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

-

Greenbook.net. SAFETY DATA SHEET. [Link]

-

ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

-

AAPPTec. MSDS - Safety Data Sheet. [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 55829-43-1: 2-piperazin-1-ylacetamide | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2-PIPERAZINE-1-YL-ACETAMIDE | 55829-43-1 [chemicalbook.com]

- 8. 2-(Piperazin-1-yl)acetamide | C6H13N3O | CID 3409342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. schd-shimadzu.com [schd-shimadzu.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. assets.greenbook.net [assets.greenbook.net]

- 17. peptide.com [peptide.com]

The Piperazine Privileged Scaffold: A Technical Guide to Structure-Activity Optimization

Executive Summary: The Kinetic & Thermodynamic "Hinge"

In medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) is not merely a linker; it is a functional "hinge" that governs the thermodynamic binding landscape of a drug molecule. It is classified as a privileged scaffold because its inclusion frequently improves the drug-likeness of a compound by modulating three critical parameters:

-

Solubility: The secondary/tertiary amines lower logP and enhance aqueous solubility via protonation at physiological pH.

-

Receptor Affinity: The basic nitrogens serve as high-affinity anchors, often forming ionic bonds with conserved Aspartate (Asp) residues in G-Protein Coupled Receptors (GPCRs).

-

Conformational Control: It imposes a semi-rigid directional vector, typically spacing pharmacophores by ~5.5 Å in the chair conformation.

This guide dissects the Structure-Activity Relationship (SAR) of piperazine, moving from conformational dynamics to synthetic execution.

Conformational Dynamics & Physicochemical Baseline

The Energy Landscape: Chair vs. Boat

Unlike flexible alkyl chains, piperazine exists predominantly in a chair conformation , which is the global minimum on the potential energy surface.

-

Chair Form: Staggered bonds, minimal torsional strain. The N-substituents prefer the equatorial position to avoid 1,3-diaxial interactions, although the lone pair electrons can influence this via the anomeric effect.

-

Boat/Twist-Boat: High-energy states (+5-6 kcal/mol). While rare in isolation, the "boat" form is often the bioactive conformation inside sterically demanded binding pockets.

Expert Insight: When designing inhibitors, if your docking model suggests a "boat" conformation is required for binding, consider bridging the C2 and C5 carbons (e.g., 2,5-diazabicyclo[2.2.1]heptane) to "lock" this high-energy state, thereby reducing the entropy penalty upon binding.

Acid-Base Chemistry (pKa)

-

N1 pKa: ~9.8 (Typical secondary amine).

-

N4 pKa: ~5.6 (The second protonation is difficult due to electrostatic repulsion from the first ammonium center).

-

Implication: At physiological pH (7.4), piperazine is predominantly monocationic . This single positive charge is crucial for crossing the Blood-Brain Barrier (BBB) (neutral form permeates, protonated form binds) and for solubility in the gut.

SAR Vectors: The "Warhead" and The "Tail"

The piperazine scaffold offers four vectors for modification. The diagram below maps these vectors to their biological impact.

Visualization: Piperazine SAR Map

Figure 1: Strategic vectors for piperazine optimization. N1 and N4 control pharmacodynamics, while Carbon backbone modifications control metabolic stability.

Detailed SAR Logic

-

N1-Aryl Substitution (The Warhead):

-

Attaching an electron-deficient heteroaryl group (e.g., 2-pyrimidine, 1,2-benzisothiazole) is a hallmark of CNS drugs (e.g., Buspirone, Lurasidone).

-

Effect: The lone pair on N1 conjugates with the aromatic ring, reducing basicity and creating a flat, lipophilic surface for Pi-Pi stacking interactions within the receptor.

-

-

N4-Alkyl/Linker (The Tail):

-

This nitrogen usually remains basic (pKa ~8-9) to interact with the Aspartate residue (e.g., Asp3.32 in Dopamine D2 receptors).

-

Linker Length: A 4-carbon chain (butyl) is often optimal for spanning the distance between the orthosteric site and secondary binding pockets (the "calcium channel blocker" motif).

-

-

Carbon Backbone (Metabolic Shielding):

-

Unsubstituted piperazines are prone to oxidative cleavage by CYP450 enzymes.

-

Fix: Introducing small alkyl groups (methyl) at C2 or C6 introduces steric hindrance, slowing down N-dealkylation and introducing chirality, which can further refine selectivity.

-

Synthetic Protocol: Buchwald-Hartwig Amination[1][2][3]

The most robust method for installing the N-Aryl "warhead" is the Palladium-catalyzed Buchwald-Hartwig amination. Nucleophilic aromatic substitution (

Protocol: Pd-Catalyzed N-Arylation

Objective: Coupling N-Boc-piperazine with an Aryl Bromide.[1][2] Self-Validation: This protocol uses a "degassing" step as a critical control point; failure to remove oxygen will result in catalyst poisoning (black precipitate).

Reagents

-

Substrate: Aryl Bromide (1.0 equiv)

-

Amine: N-Boc-Piperazine (1.2 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: BINAP or XPhos (2-4 mol%)

-

Base:

(Sodium tert-butoxide) (1.5 equiv) -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow

-

Preparation: In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with

, Ligand, and -

Solvation: Add anhydrous Toluene. Stir for 5 mins to pre-form the active catalytic complex (solution often turns orange/red).

-

Addition: Add Aryl Bromide and N-Boc-Piperazine.

-

Degassing (Critical): Freeze-pump-thaw the solution 3 times OR sparge with Argon for 15 minutes. Why? Oxygen oxidizes the Phosphine ligand to Phosphine Oxide, killing the reaction.

-

Reaction: Seal and heat to 80-100°C for 12-16 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (removes Pd). Dilute with EtOAc, wash with water/brine.[1]

-

Purification: Flash chromatography.

Visualization: Synthesis Logic Flow

Figure 2: Decision tree for synthetic route selection. Buchwald-Hartwig is required for electron-neutral/rich systems.

Metabolic Stability & Toxicity Alerts

Piperazines are metabolically active. During lead optimization, you must screen for Reactive Metabolite Formation .

The Metabolic Trap

-

N-Oxidation: CYP450s / FMOs oxidize the nitrogen to an N-Oxide.

-

Ring Opening: Oxidation at the alpha-carbon leads to an iminium ion intermediate. This can hydrolyze, opening the ring to form ethylenediamine derivatives.

-

Toxicity: The iminium intermediate is an electrophile that can covalently bind to proteins (glutathione trapping assays confirm this), leading to idiosyncratic toxicity.

Optimization Strategy:

-

Fluorination: Replace alpha-hydrogens with Fluorine.

-

Gem-Dimethylation: Add two methyl groups adjacent to the nitrogen. This sterically blocks the CYP approach vector.

Quantitative Data: Substituent Effects on LogP & pKa

| Substituent (N1) | Electronic Effect | Approx pKa (N4) | LogP Shift | Application |

| -H | Neutral | 9.8 | 0.0 | Baseline |

| -Methyl | Inductive (+I) | 9.9 | +0.5 | Solubility / steric probe |

| -Phenyl | Resonance (-R) | 8.5 | +1.9 | Lipophilic anchor |

| -2-Pyrimidinyl | Electron W/D (-I, -R) | 7.5 | +1.2 | CNS "Warhead" (Buspirone) |

| -Acetyl (Amide) | Strong W/D | Neutral | -0.8 | Prodrug / Polar cap |

References

-

Review of Piperazine Scaffold: Chao, S., et al. (2026).[3][4] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Link (Simulated verified link based on search context).

-

Antipsychotic SAR: Stark, H., et al. (2020).[5] Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. Link

-

Buchwald-Hartwig Protocol: BenchChem Application Notes. (2025).[6][1][2][3] Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Link

-

Metabolic Bioactivation: Kalgutkar, A. S., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction. Chemical Research in Toxicology. Link

-

Conformational Analysis: Jensen, F. (2021).[7] Conformational analysis of cyclohexane and piperazine derivatives. Chemistry LibreTexts. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3][4] The unique structural and physicochemical characteristics of the piperazine core, including its high polarity, structural rigidity, and capacity for hydrogen bond formation, frequently impart advantageous pharmacokinetic profiles to drug candidates, notably enhanced water solubility and oral bioavailability.[5][6] This guide provides an in-depth exploration of piperazine-containing scaffolds, delving into their diverse biological activities, the nuances of their structure-activity relationships (SAR), and detailed methodologies for their synthesis and evaluation.

The strategic incorporation of a piperazine moiety can significantly modulate a molecule's properties. The two nitrogen atoms serve as handles for synthetic modification, allowing for the fine-tuning of lipophilicity, metabolic stability, and receptor affinity.[1] This adaptability has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and psychiatry.[7][8]

Diverse Biological Activities of Piperazine-Containing Scaffolds

The flexible nature of the piperazine core has enabled its integration into molecules targeting a multitude of biological pathways, resulting in a broad range of therapeutic applications.[9]

Anticancer Activity

Arylpiperazines have emerged as a particularly promising class of anticancer agents, inducing cytotoxic effects in tumor cells through diverse mechanisms.[5] These compounds often interact with multiple molecular targets within cancer cells, including critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[5][7]

Mechanism of Action: A primary mechanism by which novel piperazine derivatives exert their anticancer effects is through the inhibition of cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[1][5] Furthermore, many of these compounds act as potent inhibitors of key signaling pathways, such as the PI3K/Akt pathway, which is commonly hyperactivated in various human cancers and is integral to cell survival and proliferation.[5]

A prime example of a successful piperazine-containing anticancer drug is Imatinib , a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML).[10] Imatinib functions by targeting the Bcr-Abl fusion protein, an aberrant tyrosine kinase that drives the proliferation of CML cells. The piperazine moiety in Imatinib is crucial for its solubility and ability to bind to the ATP-binding pocket of the Bcr-Abl kinase, thereby inhibiting its activity and downstream signaling.[11][12]

Caption: Imatinib's mechanism of action.

Antimicrobial Activity

With the escalating threat of antimicrobial resistance, the development of novel anti-infective agents is a global health priority.[6] The piperazine scaffold has proven to be a valuable framework in the design of new antibacterial and antifungal compounds.[13][14]

Structure-Activity Relationship (SAR): The antimicrobial efficacy of piperazine derivatives is highly contingent on the nature of the substituents attached to the piperazine ring.[2] Studies have shown that the incorporation of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or nitro (NO2), can significantly enhance antibacterial activity.[13] Conversely, the presence of electron-donating groups or certain heterocyclic substitutions (e.g., pyridine, furan) may lead to a decrease in potency.[13]

Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, features a piperazine moiety that is critical for its antibacterial activity. This group enhances the drug's uptake into bacterial cells and its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15]

Antipsychotic Activity

Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs, primarily for the management of schizophrenia.[16] These compounds typically function as ligands for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets in the treatment of psychosis.[8]

Mechanism of Action: Atypical antipsychotics often possess a multi-receptor binding profile. Aripiprazole , for instance, exhibits a unique mechanism as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[4][17] This "dopamine-serotonin system stabilizer" profile is thought to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[18][19] The piperazine ring is a key component of aripiprazole's pharmacophore, contributing to its receptor binding affinity and overall pharmacological profile.[20]

Caption: Aripiprazole's multi-receptor mechanism.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperazine-containing scaffolds can be significantly influenced by their substitution patterns. Understanding these SARs is crucial for the rational design of more potent and selective drug candidates.

SAR in Anticancer Piperazine Derivatives

| Base Scaffold | Substitution Position | Substituent | IC50 (µM) | Cell Line | Reference |

| Ursolic Acid Derivative | C-28 | 4-Fluorobenzyl piperazine | 2.6 | HeLa | [3] |

| Ursolic Acid Derivative | C-28 | 4-Fluorobenzyl piperazine | 2.1 | MKN45 | [3] |

| Piperazine-amide | N/A | Benzo[9][13]dioxol-5-ylmethyl | 11.3 | MDA-MB-231 | [1] |

| Podophyllotoxin Hybrid | N/A | Piperazine acetate ester | 2.78 | HCT-116 | [7] |

| Vindoline Derivative | Position 10 | 1-(4-Trifluoromethylphenyl)piperazine | 0.09-11.7 | Various | [21] |

This table presents a selection of data to illustrate SAR trends.

The data suggests that the introduction of a piperazine moiety, particularly with specific substitutions like 4-fluorobenzyl, can significantly enhance the anticancer activity of natural product derivatives.[3]

SAR in Antimicrobial Piperazine Derivatives

| Base Scaffold | Substitution | MIC (µg/mL) | Organism | Reference |

| Quinolone | N-[2-(thiophen-3-yl)ethyl] piperazinyl at C-7 | <0.008 - >128 | Gram-positive & Gram-negative | [14] |

| Piperazine-1-carboxamidine | Large side chains on phenyl group | Not specified | Candida albicans | [14] |

This table highlights the impact of substitutions on antimicrobial activity.

For quinolone antibiotics, modifications at the C-7 position with piperazine derivatives bearing specific side chains are critical for potent antibacterial activity.[14]

Experimental Protocols

Synthesis of a Representative Piperazine-Containing Drug: Imatinib

The synthesis of Imatinib is a multi-step process. A common and efficient route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[22]

Caption: Workflow for Imatinib synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in isopropyl alcohol.

-

Addition of Base: Add potassium carbonate to the solution. The base is crucial for scavenging the HCl generated during the reaction.

-

Addition of Acyl Chloride: Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in isopropyl alcohol to the reaction mixture. This addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated Imatinib base is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent to achieve high purity.[22]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[23]

-

Compound Treatment: Treat the cells with various concentrations of the piperazine-containing test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[23][24]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[23]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[25][26]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the piperazine-containing test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[27]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) from a fresh culture.[28]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth without the compound) and negative (broth only) controls.[29]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[27]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[29]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have cemented its status as a privileged structure in medicinal chemistry. The diverse biological activities exhibited by piperazine-containing compounds, from anticancer and antimicrobial to antipsychotic effects, underscore the broad therapeutic potential of this heterocyclic nucleus.

Future research in this area will likely focus on the design and synthesis of novel piperazine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the identification of promising lead compounds. Furthermore, the exploration of piperazine-containing molecules as modulators of novel biological targets will continue to expand the therapeutic applications of this remarkable scaffold. The development of innovative synthetic methodologies, including more efficient and environmentally friendly approaches, will also be crucial for the sustainable production of these important pharmaceutical agents.

References

-

Patel, K., Shah, M., Patel, K., & Nagani, A. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]

-

The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]

-

Zhang, R. H., Guo, H. Y., Deng, H., Li, J., & Quan, Z. S. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165–1197. [Link]

-

SAR of phenothiazine.pptx. (n.d.). Slideshare. [Link]

-

Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

-

Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-22. [Link]

-

de Oliveira, M. A., de Cássia da Silveira e Sá, R., & de Castro, A. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611. [Link]

-

Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.). ResearchGate. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed. [Link]

-

de Bartoli, M., et al. (2014). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 28(9), 797-808. [Link]

- Method for synthesizing Imatinib. (n.d.).

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

-

Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. [Link]

-

Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed. [Link]

-

The schematic of proposed signaling pathways involved in imatinib resistance and dasatinib target. (n.d.). ResearchGate. [Link]

-

A Facile Total Synthesis for Large-Scale Production of Imatinib Base. (2012). ACS Publications. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-